molecular formula C23H22ClN3O5S2 B2863840 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate CAS No. 896007-43-5

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Cat. No. B2863840
CAS RN: 896007-43-5
M. Wt: 520.02
InChI Key: POQYWWXHNHYZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C23H22ClN3O5S2 and its molecular weight is 520.02. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Potential

  • The compound has been studied for its potential in anticancer and antimicrobial applications. A study investigated novel biologically potent heterocyclic compounds for their activity against cancer cell lines and pathogenic strains, noting the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Fungicidal Activity

  • Research on thiadiazole derivatives, closely related to the specified compound, revealed their efficacy as fungicides, particularly against major diseases affecting rice in China, indicating their potential in agricultural applications (Chen, Li, & Han, 2000).

Photosynthetic Electron Transport Inhibition

  • Some pyrazole derivatives, which include structural elements similar to the compound , were identified as inhibitors of photosynthetic electron transport. This suggests possible applications in developing herbicides or understanding plant biochemistry (Vicentini et al., 2005).

Anticancer and Antiangiogenic Effects

  • There's research indicating that similar thioxothiazolidin derivatives have significant anticancer and antiangiogenic effects in experimental models. This highlights the potential therapeutic applications of such compounds in cancer treatment (Chandrappa et al., 2010).

Antimicrobial Activity

  • Studies on related 1,3,4-oxadiazole thioether derivatives demonstrated noteworthy antibacterial activities. These findings imply that compounds with similar structures could be developed into effective antibacterial agents (Song et al., 2017).

Nematocidal Activity

  • Novel oxadiazole derivatives containing thiadiazole amide groups, which share structural similarities, showed promising nematocidal activities. This suggests potential use in controlling nematode infestations in agriculture or related fields (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S2/c1-2-19(29)25-21-26-27-22(34-21)33-13-16-11-17(28)18(12-31-16)32-20(30)23(9-3-4-10-23)14-5-7-15(24)8-6-14/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQYWWXHNHYZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.